Cas no 17347-35-2 (Benzo[b]thiophene-4-carboxamide)

Benzo[b]thiophene-4-carboxamide is a heterocyclic organic compound featuring a fused benzo-thiophene core with a carboxamide functional group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid aromatic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and receptor modulators. The carboxamide moiety offers versatility for further derivatization, enabling the synthesis of diverse analogs. High purity grades are available to ensure consistency in research and industrial applications. The compound’s stability and well-defined reactivity profile make it a reliable building block for synthetic chemistry.
Benzo[b]thiophene-4-carboxamide structure
17347-35-2 structure
Product Name:Benzo[b]thiophene-4-carboxamide
CAS No:17347-35-2
MF:C9H7NOS
MW:177.222980737686
CID:1038501
PubChem ID:21816577
Update Time:2025-08-04

Benzo[b]thiophene-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-4-carboxamide
    • 4-Carbamoyl-benzo< b> thiophen
    • AK100613
    • ANW-70079
    • benzo[b]thiophene-4-carboxylic acid amide
    • CTK8C3425
    • KB-250743
    • SureCN827310
    • A881765
    • SCHEMBL827310
    • DTXSID50618376
    • 1-benzothiophene-4-carboxamide
    • 17347-35-2
    • MDL: MFCD20707636
    • Inchi: 1S/C9H7NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H2,10,11)
    • InChI Key: AUBHKIQOWQCHQD-UHFFFAOYSA-N
    • SMILES: S1C=CC2C(C(N)=O)=CC=CC1=2

Computed Properties

  • Exact Mass: 177.02483502g/mol
  • Monoisotopic Mass: 177.02483502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.3Ų

Benzo[b]thiophene-4-carboxamide Security Information

  • Storage Condition:Sealed in dry,2-8°C

Benzo[b]thiophene-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169003641-1g
Benzo[b]thiophene-4-carboxamide
17347-35-2 95%
1g
$332.64 2022-04-02
Chemenu
CM127799-1g
benzo[b]thiophene-4-carboxamide
17347-35-2 95%
1g
$356 2021-06-09
Chemenu
CM127799-1g
benzo[b]thiophene-4-carboxamide
17347-35-2 95%
1g
$*** 2023-03-31
Ambeed
A855540-1g
Benzo[b]thiophene-4-carboxamide
17347-35-2 95+%
1g
$317.0 2024-04-22

Benzo[b]thiophene-4-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17347-35-2)Benzo[b]thiophene-4-carboxamide
Order Number:A881765
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):285.0
Email:sales@amadischem.com

Additional information on Benzo[b]thiophene-4-carboxamide

Benzo[b]thiophene-4-carboxamide (CAS No: 17347-35-2): A Comprehensive Overview

The compound Benzo[b]thiophene-4-carboxamide (commonly referred to as BTCA) is a benzothiophene derivative with a unique structural framework that has garnered significant attention in the field of biomedical research. This molecule, characterized by its fused bicyclic system comprising a benzene ring and a thiophene moiety, has emerged as a promising candidate for various applications in pharmacology, drug discovery, and biotechnology.

Beyond its structural uniqueness, BTCA is notable for its amide functional group, which plays a critical role in modulating its biological activity. The carboxamide moiety has been implicated in diverse interactions with target proteins, making it a focal point for researchers exploring enzymatic inhibition, receptor modulation, and therapeutic intervention.

Recent studies have highlighted the potential of BTCA as a lead compound in the development of anticancer agents. Its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs), has positioned it as a valuable tool in cancer drug discovery. Furthermore, BTCA's role in anti-inflammatory pathways has made it a subject of interest for researchers investigating rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

One of the most compelling aspects of BTCA is its synthetic versatility. The molecule can be readily modified at various positions to generate a wide array of derivatives, each with distinct pharmacological profiles. These derivatives have been explored for their potential as agonists, antagonists, or inhibitors in diverse biological systems. For instance, substitution at the carboxamide group has led to the development of compounds with enhanced selectivity and potency in specific therapeutic targets.

Recent advancements in crystallography and structural biology have provided unprecedented insights into the molecular interactions of BTCA with its target proteins. X-ray crystallography studies have revealed that BTCA binds to key pockets within enzyme active sites, employing both hydrophobic interactions and hydrogen bonding to achieve high-affinity binding. These structural findings have not only deepened our understanding of BTCA's mechanism of action but also informed the design of more effective derivatives with improved therapeutic indices.

Another area of active research involving BTCA is its potential as a radioprotector. Preclinical studies have demonstrated that BTCA exhibits significant protective effects against ionizing radiation-induced damage in mammalian cells. This finding has opened up new avenues for exploring BTCA's utility in the treatment of radiation sickness and cancer radiotherapy.

Despite its promise, BTCA is not without challenges. Issues such as metabolic stability, oral bioavailability, and toxicological profile remain areas of active investigation. Ongoing efforts are focused on optimizing these parameters to enhance the clinical potential of BTCA and its derivatives.

Looking ahead, the continued exploration of BTCA's biological properties, chemical diversity, and therapeutic applications is poised to yield significant advances in the field of biomedical science. As our understanding of this compound's intricate molecular interactions grows, so too does its potential as a cornerstone in the development of next-generation therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17347-35-2)Benzo[b]thiophene-4-carboxamide
A881765
Purity:99%
Quantity:1g
Price ($):285.0
Email